3-Bromo-6-fluoro-2-nitrophenol
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Overview
Description
3-Bromo-6-fluoro-2-nitrophenol: is an aromatic compound with the molecular formula C6H3BrFNO3 . This compound is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenol ring. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-nitrophenol typically involves the nitration of 3-bromo-6-fluorophenol. This process can be carried out using a mixture of sulfuric acid and nitric acid as nitrating agents. The reaction is usually conducted at a controlled temperature to ensure the selective nitration of the phenol ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the dissolution of 3-bromo-6-fluorophenol in a suitable solvent, followed by the gradual addition of nitrating agents under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-fluoro-2-nitrophenol undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of the bromine or fluorine atoms with other substituents.
Common Reagents and Conditions:
Nitration: Sulfuric acid and nitric acid at controlled temperatures.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogen exchange reactions using reagents like sodium iodide in acetone.
Major Products:
Reduction: Formation of 3-bromo-6-fluoro-2-aminophenol.
Substitution: Formation of various substituted phenols depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Bromo-6-fluoro-2-nitrophenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated phenols on biological systems. It is also used in the synthesis of bioactive molecules that can interact with specific biological targets .
Medicine: The compound is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors in the body .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-2-nitrophenol involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes and other proteins. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain targets, leading to its biological effects .
Comparison with Similar Compounds
- 2-Bromo-4-fluoro-6-nitrophenol
- 4-Bromo-2-fluoro-6-nitrophenol
- 2-Bromo-6-fluoro-4-nitrophenol
Comparison: 3-Bromo-6-fluoro-2-nitrophenol is unique due to the specific positioning of the bromine, fluorine, and nitro groups on the phenol ring. This unique arrangement can influence its reactivity and interaction with biological targets compared to other similar compounds. For example, the position of the nitro group can affect the compound’s electron density and its ability to participate in specific chemical reactions .
Properties
IUPAC Name |
3-bromo-6-fluoro-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPCNOLYDNPSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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